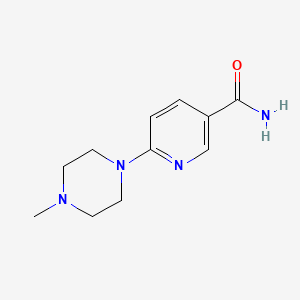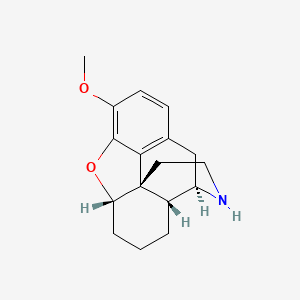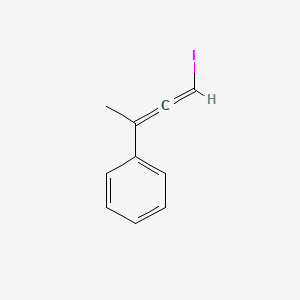
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- typically involves the reaction of 3-pyridinecarboxamide with 4-methyl-1-piperazine under specific conditions. One common method involves the use of methyl (E)-2-cyano-3-(2-methylphenyl)prop-2-enoate as a starting material . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce corresponding amines .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide
- 6-Chloro-N-tert-butylnicotinamide
- 2,6-Dichloro-4-(o-tolyl)nicotinonitrile
Uniqueness
3-Pyridinecarboxamide, 6-(4-methyl-1-piperazinyl)- stands out due to its unique combination of a pyridinecarboxamide core with a piperazine ring. This structure imparts specific chemical and biological properties, making it valuable in various research applications .
Propiedades
Número CAS |
54864-90-3 |
|---|---|
Fórmula molecular |
C11H16N4O |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N4O/c1-14-4-6-15(7-5-14)10-3-2-9(8-13-10)11(12)16/h2-3,8H,4-7H2,1H3,(H2,12,16) |
Clave InChI |
BXCIAKSGILXTAC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)

![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)

![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)

![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

